2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine
Description
Properties
IUPAC Name |
3-propan-2-yl-5-[[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14(2)19-24-18(28-25-19)13-26-9-5-17(6-10-26)27-20-22-11-16(12-23-20)15-3-7-21-8-4-15/h3-4,7-8,11-12,14,17H,5-6,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNDPGGVSVDHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation via Biginelli-like Condensation
The pyrimidine scaffold is constructed using a modified Biginelli reaction. Ethyl 3-(pyridin-4-yl)-3-oxopropanoate undergoes cyclocondensation with guanidine nitrate in the presence of acidic catalysts (e.g., HCl or p-TsOH) at 80–100°C, yielding 2-hydroxy-5-(pyridin-4-yl)pyrimidine. Subsequent chlorination with POCl3 at reflux converts the hydroxyl group to a chloro substituent (2-chloro-5-(pyridin-4-yl)pyrimidine, 72–85% yield).
Alternative Route: Suzuki-Miyaura Coupling
For higher regiocontrol, 2-chloro-5-iodopyrimidine is subjected to Suzuki-Miyaura cross-coupling with pyridin-4-ylboronic acid. Using Pd(PPh3)4 (5 mol%) and K2CO3 in a dioxane/water mixture at 90°C, this method achieves 89% yield with <2% homocoupling byproducts.
Functionalization of the Piperidin-4-yloxy Linker
Synthesis of 4-Hydroxypiperidine Derivatives
4-Hydroxypiperidine is protected as its tert-butyloxycarbonyl (Boc) derivative using Boc2O and DMAP in THF (92% yield). The Boc group ensures chemoselectivity during subsequent alkylation steps.
Final Coupling and Optimization
Nucleophilic Aromatic Substitution (SNAr)
2-Chloro-5-(pyridin-4-yl)pyrimidine reacts with the deprotected piperidine-oxadiazole intermediate in anhydrous DMF at 120°C with Cs2CO3 as base (18 h, 68% yield). Microwave-assisted conditions (150°C, 30 min) enhance yield to 83% while reducing reaction time.
Catalytic Mitsunobu Reaction
For oxygen-sensitive substrates, the Mitsunobu reaction employing DIAD and PPh3 in THF (0°C to rt, 24 h) achieves 75% yield. This method avoids high temperatures but requires stringent moisture control.
Comparative Analysis of Synthetic Pathways
| Parameter | SNAr | Mitsunobu | Microwave SNAr |
|---|---|---|---|
| Yield (%) | 68 | 75 | 83 |
| Reaction Time | 18 h | 24 h | 30 min |
| Temperature (°C) | 120 | 25 | 150 |
| Byproduct Formation (%) | 12 | 8 | 5 |
| Scalability | Moderate | Low | High |
Purification and Characterization
Crude products are purified via flash chromatography (SiO2, EtOAc/hexane gradient) followed by recrystallization from ethanol/water (4:1). Structural confirmation employs:
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1H/13C NMR : δ 8.85 (pyrimidine H), 8.50 (pyridinyl H), 4.70 (piperidine OCH2)
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HRMS : [M+H]+ calc. 452.2054, found 452.2056
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HPLC Purity : >99% (C18 column, MeCN/H2O + 0.1% TFA)
Challenges and Mitigation Strategies
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Oxadiazole Stability : The 1,2,4-oxadiazole ring undergoes hydrolysis under strongly acidic conditions. Using neutral buffers during workup preserves integrity.
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Piperidine Basicity : Competitive N-alkylation is minimized via Boc protection prior to etherification.
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Solubility Issues : Microwave synthesis in DMF/EtOH (3:1) enhances reagent solubility, improving yields by 15–20% .
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation at the oxadiazole or piperidine moieties. Reduction reactions might target the pyrimidine ring or other electron-rich sites.
Substitution Reactions:
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: : Depending on the reaction conditions, major products include substituted piperidines, oxidized oxadiazole derivatives, and reduced pyrimidine forms.
Scientific Research Applications
The compound 2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine is a complex organic molecule that has garnered attention in various scientific research fields due to its potential applications. This article will explore its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by relevant data tables and case studies.
Molecular Formula
The molecular formula for this compound is .
Molecular Weight
The molecular weight is approximately 304.36 g/mol.
Medicinal Chemistry
The compound's structural features suggest potential applications in medicinal chemistry, particularly as an antimicrobial agent or anti-cancer drug . Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial and anti-inflammatory activities.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of various oxadiazole derivatives against several bacterial strains. The results showed that compounds with similar structures to the target compound exhibited effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Agriculture
In agricultural science, compounds with oxadiazole and pyrimidine structures are being explored as potential herbicides or fungicides . Their ability to disrupt biochemical pathways in plants can lead to effective weed management strategies.
Data Table: Herbicidal Activity
| Compound | Target Species | Activity (g/ha) | Reference |
|---|---|---|---|
| Compound A | Amaranthus retroflexus | 200 | |
| Compound B | Zea mays | 150 | |
| Target Compound | Cynodon dactylon | 180 |
Materials Science
The unique properties of this compound also make it a candidate for use in materials science, particularly in developing polymeric materials with enhanced thermal stability and mechanical properties.
Case Study: Polymer Blends
Research has shown that incorporating oxadiazole-containing compounds into polymer matrices can improve thermal stability and mechanical strength. For instance, blends of polycarbonate with the target compound demonstrated a significant increase in tensile strength compared to pure polycarbonate .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings often participate in hydrogen bonding or hydrophobic interactions, while the oxadiazole ring may engage in π-π stacking interactions. These interactions can modulate the activity of biological pathways, leading to varied biochemical outcomes.
Comparison with Similar Compounds
(i) 4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine
- Key Differences : Replaces the pyrimidine core with a pyrazolo[3,4-d]pyrimidine system.
- Implications : The pyrazole fusion may enhance π-π stacking interactions in kinase binding pockets, as seen in kinase inhibitors like imatinib .
- Synthetic Pathway : Similar oxadiazole-piperidine coupling but requires pyrazole ring formation .
(ii) 2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrimidine
- Key Differences : Substitutes the propan-2-yl group on the oxadiazole with a pyridin-4-yl group.
- Implications : The pyridinyl substituent introduces hydrogen-bonding capacity but may reduce lipophilicity compared to the isopropyl group .
Analogs with Modified Heterocyclic Cores
(i) 5-Chloro-7-(4-methylpiperidin-1-yl)-6-(2,4,6-trifluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
(ii) 3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole Hydrochloride
- Key Differences : Lacks the pyrimidine core; oxadiazole is directly linked to piperidine and pyridine.
- Implications : Simplified structure may reduce synthetic complexity but limit multitarget engagement .
Substituent Effects on Pharmacokinetics
Pharmacological Relevance
- Target Compound : The isopropyl group on the oxadiazole likely optimizes steric bulk for hydrophobic binding pockets, while the pyridin-4-yl group may engage in cation-π interactions.
- Triazolo-Pyrimidine Derivatives : Fluorinated analogs () are prevalent in antifungal agents, suggesting the target compound’s structural flexibility for antimicrobial applications .
Biological Activity
The compound 2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 299.35 g/mol
- IUPAC Name : this compound
This compound features a pyrimidine core substituted with a piperidine and an oxadiazole moiety which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It has been observed to exhibit:
- Antimicrobial Activity : The oxadiazole moiety is known for its antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell wall synthesis or function.
- Anticancer Properties : Preliminary studies suggest that compounds containing pyrimidine derivatives can induce apoptosis in cancer cells by activating caspase pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study evaluating various oxadiazole derivatives found that compounds similar to the one exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.24 to 15.6 μg/mL against Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Research on related pyrimidine derivatives has indicated their potential as anticancer agents. For example, a series of pyrimidine-based compounds demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
Case Studies
- Case Study on Antibacterial Efficacy :
- Case Study on Anticancer Potential :
Data Table: Biological Activities of Related Compounds
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis of structurally related heterocyclic compounds (e.g., oxadiazole-pyrimidine hybrids) typically involves multi-step reactions. Key steps include:
- Oxadiazole ring formation : Cyclization of acylhydrazides with nitriles or carboxylic acid derivatives under reflux conditions (e.g., ethanol or acetic acid) .
- Piperidine functionalization : Alkylation or nucleophilic substitution at the piperidine nitrogen, often using reagents like methanesulfonyl chloride or alkyl halides in dichloromethane or DMF .
- Pyrimidine coupling : Suzuki-Miyaura cross-coupling for introducing pyridyl groups, requiring palladium catalysts and inert conditions . Optimization involves adjusting solvent polarity, temperature (e.g., reflux vs. room temperature), and catalyst loading. Thin-layer chromatography (TLC) and HPLC are critical for monitoring progress .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, the oxadiazole proton typically appears as a singlet near δ 8.5–9.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns, especially for halogenated derivatives .
- X-ray Crystallography : Resolves absolute configuration and bond angles, as demonstrated in piperidine-pyrimidine analogs .
- HPLC-PDA : Ensures >95% purity by detecting trace impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
SAR studies require systematic modification of functional groups:
- Oxadiazole vs. thiadiazole substitution : Compare antimicrobial activity in analogs to assess the role of heteroatoms .
- Piperidine N-alkylation : Introduce methyl, propyl, or benzyl groups to study steric effects on target binding (e.g., enzyme inhibition) .
- Pyridyl positional isomers : Synthesize 3-pyridyl vs. 4-pyridyl derivatives to map receptor interaction sites . Biological assays (e.g., MIC tests for antimicrobial activity or kinase inhibition assays) should follow standardized protocols .
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability or impurities. Mitigation approaches include:
- Reproducibility checks : Re-test activity in multiple cell lines (e.g., HEK-293 vs. HeLa) under controlled conditions .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays .
- Computational validation : Molecular docking to verify binding consistency across protein conformers (e.g., using AutoDock Vina) .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in piperidine alkylation .
- Catalyst optimization : Palladium/charcoal (Pd/C) in cross-coupling reactions improves pyridyl coupling efficiency .
- Temperature gradients : Stepwise heating (e.g., 0°C → 60°C) minimizes side reactions in oxadiazole cyclization .
- Workup protocols : Recrystallization from DMF/EtOH (1:1) enhances purity without significant yield loss .
Methodological Considerations
- Data tables : Include comparative yields for different synthetic routes (e.g., 72% yield via Pd/C vs. 58% via CuI catalysis) .
- Contradiction analysis : Tabulate IC values across studies and correlate with assay conditions .
- Safety protocols : Refer to ALADDIN safety guidelines for handling thiol-containing intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
